4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide
Description
This compound features a central tetrahydro-2H-pyran ring substituted at the 4-position with a 4-methoxyphenyl group. A carboxamide bridge links this core to a 1H-1,2,4-triazol-5-yl moiety, which is further modified by a 2-(4-methoxyphenyl)ethyl chain at the 3-position.
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-30-19-8-3-17(4-9-19)5-12-21-25-23(28-27-21)26-22(29)24(13-15-32-16-14-24)18-6-10-20(31-2)11-7-18/h3-4,6-11H,5,12-16H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
HVSWWMAVOYILQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation for Pyran Ring Formation
The tetrahydro-2H-pyran ring is synthesized via acid-catalyzed cyclization of 4-methoxyphenylacetone derivatives. A representative protocol involves:
Step 1 :
- React 4-methoxyacetophenone (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol under HCl catalysis (0.1 M, 12 h reflux).
- Yield: 78–85% of 4-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester.
Step 2 :
- Cyclize the β-ketoester with ammonium acetate in acetic acid (120°C, 6 h).
- Isolate 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (Yield: 65%).
Step 3 :
Alternative Routes via Michael Addition
Recent advances employ organocatalytic Michael addition for stereoselective pyran synthesis:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Proline-catalyzed | L-Proline | THF | 71 | |
| Phase-transfer | TBAB | Toluene | 68 |
Synthesis of the 1H-1,2,4-Triazole-5-Amine Fragment
One-Pot Triazole Cyclocondensation
The triazole core is synthesized via a three-component reaction (amidine, carboxylic acid, hydrazine):
Reagents :
- Amidines: 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (1.0 equiv)
- Carboxylic acid: Pyridine-3-carboxylic acid (1.1 equiv)
- Hydrazine: Hydrazine hydrate (1.5 equiv)
Procedure :
Optimization of Cyclization Conditions
Comparative studies reveal critical parameters for triazole formation:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes ring closure |
| Solvent | DMF | Enhances solubility |
| Coupling agent | HATU | Superior to DCC |
| Reaction time | 6 h | Balances completion vs. degradation |
Convergent Coupling of Fragments
Amide Bond Formation
The final step couples the pyran carboxamide with the triazole amine:
Reagents :
- Pyran-4-carboxamide (1.0 equiv)
- Triazole-5-amine (1.05 equiv)
- Coupling agent: HATU (1.2 equiv)
- Base: DIPEA (2.0 equiv)
Procedure :
Side Reactions and Mitigation
Common impurities and solutions include:
- O-Acylation : Minimized by using HATU over EDCI.
- Triazole tautomerism : Controlled via pH adjustment (pH 6.5–7.0).
Purification and Characterization
Crystallization Techniques
Single crystals suitable for XRD are obtained by:
- Slow evaporation from ethanol/water (1:1 v/v)
- Cooling rate: 0.5°C/min
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, triazole), 7.25–6.80 (m, 8H, Ar-H), 4.10 (m, 2H, pyran-O), 3.75 (s, 6H, OCH₃) |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring) |
| HRMS | m/z 437.2085 [M+H]⁺ (calc. 437.2081) |
Scale-Up and Industrial Considerations
Challenges :
- High cost of HATU at multi-kilogram scales
- Exothermicity during cyclization
Solutions :
Chemical Reactions Analysis
4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing new therapeutic agents for neurodegenerative diseases and other medical conditions.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: tetrahydro-2H-pyran cores , triazole/pyrazole rings , and carboxamide linkages . Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Triazole vs. Pyrazole: Triazole rings (as in the target compound and ) exhibit enhanced metabolic stability compared to pyrazoles () due to reduced susceptibility to oxidative degradation .
Substituent Effects: Methoxy Groups: The 4-methoxyphenyl groups in the target compound and its analog () likely improve lipophilicity and membrane permeability compared to cyano () or aminocarbonyl () substituents. Aryl Diversity: Substitution patterns (e.g., 4-methoxyphenethyl vs.
Synthetic Approaches: Carboxamide linkages (common across all analogs) are typically formed via coupling reactions, as seen in the synthesis of ’s derivative using 4-amino-tetrahydro-2H-pyran-4-carbonitrile .
Research Findings and Implications
- Structural Insights : The triazole-containing analogs (target compound, ) may exhibit superior pharmacokinetic profiles over pyrazole derivatives due to triazole’s resistance to metabolic cleavage .
- Bioactivity Gaps: While none of the evidence directly addresses the target compound’s bioactivity, the presence of methoxy and carboxamide groups aligns with known pharmacophores in kinase inhibitors and antimicrobial agents .
- Future Directions : Comparative studies on solubility, stability, and target binding (e.g., via molecular docking) are needed to validate hypotheses derived from structural comparisons.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound consists of a tetrahydropyran ring substituted with a carboxamide group and a triazole moiety. The presence of methoxyphenyl groups enhances its lipophilicity and potential biological interactions.
Antioxidant Activity
Recent studies have indicated that compounds containing triazole structures exhibit significant antioxidant properties. For instance, related triazole derivatives have shown higher antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . The antioxidant activity is often assessed using methods such as the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reducing power of the compounds.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. Research has demonstrated that similar compounds exhibit activity against bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, certain triazole derivatives have shown IC50 values in the low micromolar range against specific cancer types . This suggests that our compound may also exhibit similar properties.
The biological activity of triazoles is often attributed to their ability to interact with biological targets such as enzymes involved in cell signaling and proliferation. The triazole ring can act as a chelating agent for metal ions, which are critical in many biological processes. Additionally, these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress induction and inhibition of cell cycle progression .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
